REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([CH3:14])[NH:11][C:10](=O)[N:9]=2)=[CH:4][C:3]=1[CH3:16].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:10]1[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([CH3:16])[CH:4]=2)[CH:13]=[C:12]([CH3:14])[N:11]=1
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Name
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|
Quantity
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9.78 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)C1=NC(NC(=C1)C)=O)C
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Name
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|
Quantity
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98 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=NC(=CC(=N1)C1=CC(=C(C=C1)Cl)C)C
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Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.38 g | |
YIELD: PERCENTYIELD | 70% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |